molecular formula C16H19NO4 B13895753 (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid

(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid

Cat. No.: B13895753
M. Wt: 289.33 g/mol
InChI Key: USDITYNBEGFBPY-MFOWVQHXSA-N
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Description

(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[111]pentanyl)propanoic acid is a complex organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the bicyclo[1.1.1]pentane moiety through a series of reactions including cycloaddition and ring-opening processes. The final step usually involves the deprotection of the Cbz group under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclo[1.1.1]pentane structure. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is unique due to its combination of the bicyclo[1.1.1]pentane structure and the benzyloxycarbonylamino group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C16H19NO4/c18-14(19)13(9-16-6-12(7-16)8-16)17-15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,20)(H,18,19)/t12?,13-,16?/m1/s1

InChI Key

USDITYNBEGFBPY-MFOWVQHXSA-N

Isomeric SMILES

C1C2CC1(C2)C[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2CC1(C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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